Ala-Ala-Pro-pNA
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Overview
Description
Ala-Ala-Pro-pNA, also known as N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, is a synthetic peptide substrate commonly used in enzymatic assays. It is composed of a sequence of amino acids: alanine (Ala), alanine (Ala), proline (Pro), and a p-nitroanilide (pNA) group. This compound is particularly useful in studying protease activity, as the cleavage of the peptide bond releases p-nitroaniline, which can be measured colorimetrically.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Ala-Pro-pNA involves the stepwise coupling of amino acids to form the peptide chain, followed by the attachment of the p-nitroanilide group. The process typically includes:
Coupling Reactions: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Protection and Deprotection: Protecting groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups during the synthesis. These groups are removed after each coupling step.
Final Coupling: The p-nitroanilide group is attached to the peptide chain using similar coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The final product is purified using techniques like high-performance liquid chromatography (HPLC) and lyophilized for storage.
Chemical Reactions Analysis
Types of Reactions
Ala-Ala-Pro-pNA primarily undergoes enzymatic cleavage reactions. It is a substrate for various proteases, including chymotrypsin, cathepsin G, and peptidyl-prolyl isomerase. The cleavage of the peptide bond releases p-nitroaniline, which can be detected colorimetrically.
Common Reagents and Conditions
Enzymes: Chymotrypsin, cathepsin G, peptidyl-prolyl isomerase.
Buffers: Tris-HCl, HEPES, phosphate-buffered saline (PBS).
Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C).
Major Products
The major product formed from the enzymatic cleavage of this compound is p-nitroaniline, which exhibits a yellow color and can be quantified by measuring absorbance at 405 nm.
Scientific Research Applications
Ala-Ala-Pro-pNA is widely used in scientific research for:
Enzyme Activity Assays: It serves as a substrate to measure the activity of proteases like chymotrypsin and cathepsin G.
Drug Discovery: Screening for protease inhibitors by monitoring the cleavage of this compound.
Biological Studies: Investigating the role of proteases in various biological processes, including inflammation and cancer.
Industrial Applications: Quality control in the production of protease enzymes.
Mechanism of Action
The mechanism of action of Ala-Ala-Pro-pNA involves its cleavage by specific proteases. The peptide bond between the proline and p-nitroanilide is hydrolyzed, releasing p-nitroaniline. This reaction is facilitated by the active site of the enzyme, which recognizes the peptide sequence and catalyzes the hydrolysis.
Comparison with Similar Compounds
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: Another peptide substrate with a similar structure but includes phenylalanine (Phe) instead of the terminal alanine.
Suc-Ala-Pro-pNA: A shorter peptide substrate lacking the second alanine residue.
Uniqueness
Ala-Ala-Pro-pNA is unique due to its specific sequence, making it a suitable substrate for certain proteases. Its ability to release a colorimetric product upon cleavage allows for easy quantification of enzyme activity.
Properties
Molecular Formula |
C17H23N5O5 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H23N5O5/c1-10(18)15(23)19-11(2)17(25)21-9-3-4-14(21)16(24)20-12-5-7-13(8-6-12)22(26)27/h5-8,10-11,14H,3-4,9,18H2,1-2H3,(H,19,23)(H,20,24)/t10-,11-,14-/m0/s1 |
InChI Key |
JJSQTVFRQZPPIV-MJVIPROJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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